

HPLC method for phenylglyoxylic acid and mandelic acid in urine

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Compound of Interest

Compound Name: Phenylglyoxylic Acid

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An HPLC method for the simultaneous determination of **phenylglyoxylic acid** (PGA) and mandelic acid (MA) in urine is a critical tool for monitoring occupational exposure to styrene. This application note provides a detailed protocol for this analysis, tailored for researchers, scientists, and drug development professionals. The method is based on reversed-phase high-performance liquid chromatography (HPLC) with UV detection.

Introduction

Styrene, a volatile organic compound widely used in the production of plastics, resins, and rubber, is metabolized in the human body primarily to mandelic acid (MA) and **phenylglyoxylic acid** (PGA), which are subsequently excreted in the urine.^{[1][2]} The quantification of these metabolites serves as a reliable biomarker for assessing exposure to styrene in the workplace.^{[1][2][3]} This document outlines a robust and validated HPLC method for the simultaneous analysis of MA and PGA in human urine samples. The methodology encompasses sample preparation via liquid-liquid extraction, chromatographic separation, and UV detection.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

A sensitive and reproducible method for extracting mandelic acid and **phenylglyoxylic acid** from urine involves acidification followed by extraction with an organic solvent.^{[1][2]}

- Reagents and Materials:

- Urine sample
- 6N Hydrochloric acid (HCl)
- Sodium chloride (NaCl)
- Ethyl acetate
- Internal Standard (IS) solution (e.g., O-methyl hippuric acid or 4-hydroxybenzoic acid in methanol)
- Vortex mixer
- Centrifuge
- Nitrogen evaporator
- Procedure:
 - Pipette 200 μ L of urine into a microcentrifuge tube.
 - Saturate the urine sample by adding 60 mg of sodium chloride.[\[1\]](#)[\[2\]](#)
 - Spike the sample with 20 μ L of the internal standard solution.[\[1\]](#)[\[2\]](#)
 - Acidify the sample by adding 20 μ L of 6N HCl.[\[1\]](#)[\[2\]](#)
 - Add 800 μ L of ethyl acetate as the extraction solvent.[\[2\]](#)
 - Vortex the mixture thoroughly for 1 minute to ensure efficient extraction.
 - Centrifuge the sample at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.
 - Carefully transfer 0.5 mL of the upper organic layer (ethyl acetate) to a clean tube.[\[1\]](#)[\[2\]](#)
 - Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
 - Reconstitute the dried residue with 100-200 μ L of the HPLC mobile phase.[\[1\]](#)[\[4\]](#)

- Vortex the reconstituted sample and transfer it to an HPLC vial for analysis.

HPLC Analysis

The separation and quantification of MA and PGA are achieved using a reversed-phase HPLC system with UV detection.

- Instrumentation:
 - HPLC system with a pump, autosampler, column oven, and a variable wavelength UV or Diode Array Detector (DAD).
 - Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[\[5\]](#)
- Chromatographic Conditions:
 - Mobile Phase: A mixture of an aqueous component and an organic modifier is used. A common mobile phase is a mixture of water and methanol (e.g., 90:10 v/v) containing 0.5% acetic acid.[\[1\]](#)[\[2\]](#) Another option is a mixture of acetonitrile and an acidic aqueous solution (e.g., 5:95 v/v of acetonitrile and a solution of 0.5 mL glacial acetic acid + 0.5 mL phosphoric acid in 1000 mL water).[\[5\]](#)
 - Flow Rate: A typical flow rate is 1.0 mL/min.[\[5\]](#)
 - Column Temperature: The analysis is generally performed at ambient temperature (e.g., 25 °C).[\[5\]](#)
 - Injection Volume: 5-20 µL of the reconstituted sample is injected into the HPLC system.[\[1\]](#)[\[6\]](#)
 - Detection Wavelength: The UV detector is set to a wavelength between 210 nm and 225 nm for optimal detection of both analytes.[\[4\]](#)[\[5\]](#)

Data Presentation

The quantitative performance of the HPLC method is summarized in the tables below. These values are compiled from various published methods and represent typical performance characteristics.

Table 1: Chromatographic Parameters and Linearity

Parameter	Phenylglyoxylic Acid (PGA)	Mandelic Acid (MA)	Reference
Linearity Range	0.03298 - 0.4122 mg/mL	0.08158 - 1.0198 mg/mL	[5]
Correlation Coefficient (r)	0.9991	0.9994	[5]

Table 2: Method Validation Data

Parameter	Phenylglyoxylic Acid (PGA)	Mandelic Acid (MA)	Reference
Limit of Detection (LOD)	0.5 mg/L	5 mg/L	[1][2]
Limit of Quantification (LOQ)	17.2 ng	20.4 ng	[5]
Average Recovery	84%	96%	[1][2]
Within-Run Precision (%RSD)	4.3% - 6.8%	3.0% - 5.1%	[5]
Between-Run Precision (%RSD)	4.5% - 8.7%	5.7% - 9.8%	[5]

Visualizations

Styrene Metabolism Pathway

The following diagram illustrates the metabolic pathway of styrene to its main urinary metabolites, mandelic acid and **phenylglyoxylic acid**.

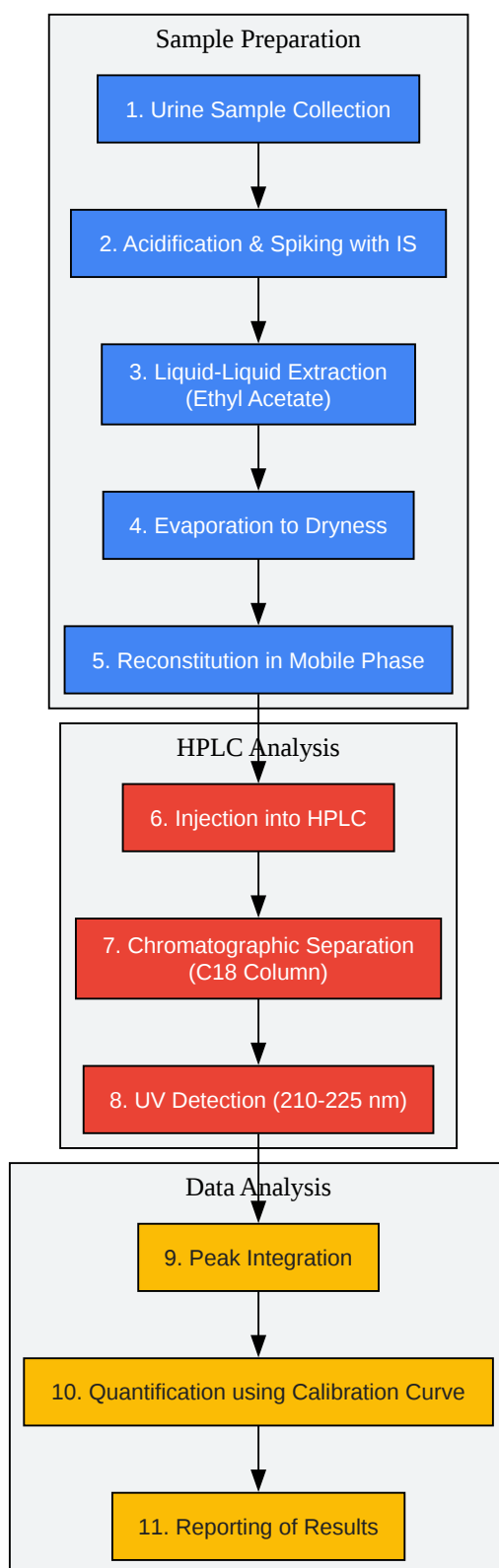


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Caption: Metabolic conversion of styrene to urinary biomarkers.

Experimental Workflow

The diagram below outlines the complete experimental workflow from sample collection to data analysis.



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Caption: Workflow for HPLC analysis of MA and PGA in urine.

Conclusion

The described HPLC method provides a reliable and sensitive approach for the simultaneous quantification of mandelic acid and **phenylglyoxylic acid** in urine. The simple sample preparation and robust chromatographic conditions make it suitable for routine monitoring of occupational exposure to styrene. For enhanced specificity and sensitivity, especially at very low concentration levels, coupling the HPLC system to a mass spectrometer (HPLC-MS/MS) can be considered, which can also help to mitigate the matrix effects that can be present in complex biological samples like urine.[7][8]

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